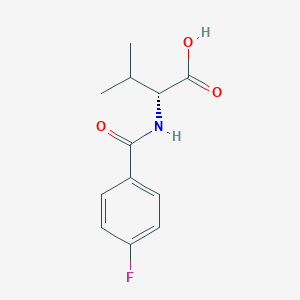

(4-Fluorobenzoyl)-D-valine

Beschreibung

(4-Fluorobenzoyl)-D-valine is a chiral derivative of D-valine, an essential non-proteinogenic amino acid widely utilized in synthesizing agrochemicals, antibiotics, and bioactive peptides .

Eigenschaften

Molekularformel |

C12H14FNO3 |

|---|---|

Molekulargewicht |

239.24 g/mol |

IUPAC-Name |

(2R)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |

InChI-Schlüssel |

HNQZRZNWHKVZEX-SNVBAGLBSA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)F |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzoyl)-D-valine typically involves the acylation of D-valine with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving D-valine in a suitable solvent, such as dichloromethane, and then adding 4-fluorobenzoyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually catalyzed by a base, such as triethylamine, to facilitate the acylation process .

Industrial Production Methods

Industrial production of (4-Fluorobenzoyl)-D-valine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorobenzoyl)-D-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Fluorobenzoyl)-D-valine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of (4-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Compound 8b , featuring a 4-fluorobenzoyl group, exhibited the highest potency (EC50 = 75 µM) among synthesized anti-HIV agents, underscoring fluorine’s role in enhancing binding affinity .

- The 4-fluorobenzoyl moiety likely improves interactions with hydrophobic pockets in viral enzymes, as supported by molecular docking studies .

Role of D-valine Backbone

Compared to quinoline-based carriers (e.g., Compound 8b), the D-valine backbone in (4-Fluorobenzoyl)-D-valine may confer distinct advantages:

- Solubility: The amino acid structure could enhance aqueous solubility relative to heterocyclic scaffolds, aiding drug delivery.

Substituent Effects

Substitution patterns on the benzoyl group significantly influence activity:

- Fluoro vs. Chloro: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding precision compared to bulkier halogens like chlorine (e.g., 2-amino-3-chlorobenzoic acid derivatives) .

- Positional Isomerism : Para-substitution (4-fluoro) optimizes spatial alignment with target enzymes, whereas meta- or ortho-substitutions may disrupt binding .

Biologische Aktivität

(4-Fluorobenzoyl)-D-valine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Synthesis

(4-Fluorobenzoyl)-D-valine is a derivative of valine, an essential amino acid, modified with a fluorobenzoyl group. The synthesis typically involves the acylation of D-valine with 4-fluorobenzoic acid or its derivatives. Recent advancements in fluorination techniques have facilitated the production of such compounds, enhancing their availability for biological evaluation .

Biological Activity Overview

The biological activity of (4-Fluorobenzoyl)-D-valine can be categorized into several key areas:

- Antimicrobial Activity : Several studies have indicated that compounds similar to (4-Fluorobenzoyl)-D-valine exhibit significant antimicrobial properties. For instance, derivatives of 4-fluorobenzoic acid have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections .

- Antioxidant Properties : The antioxidant activity of related compounds has been assessed using methods such as the DPPH assay. These compounds demonstrated varying degrees of radical scavenging ability, indicating their potential use as antioxidant agents .

- Anticancer Effects : Research has highlighted the anticancer properties of similar fluorinated amino acids. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells, with some exhibiting selective toxicity towards malignant cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Screening

In a notable study, (4-Fluorobenzoyl)-D-valine was evaluated for its anticancer properties against various cell lines. The results indicated that the compound exhibited a GI50 (growth inhibition concentration) ranging from 1.88 μM to 12.8 μM across different cancer types, demonstrating its potential as a therapeutic agent in oncology .

The mechanism through which (4-Fluorobenzoyl)-D-valine exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated moiety enhances the compound's interaction with biological targets, potentially leading to increased binding affinity and altered metabolic pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit specific enzymes linked to cancer growth or bacterial metabolism |

| Protein Interaction | Potential to disrupt protein-protein interactions critical for cellular functions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Fluorobenzoyl)-D-valine, and what critical parameters ensure high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via a coupling reaction between 4-fluorobenzoic acid and D-valine using carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous conditions. Enantiomeric purity (>98%) is achieved through chiral HPLC purification, as demonstrated in D-valine derivative studies . Key parameters include reaction temperature (0–4°C to minimize racemization), solvent choice (DMF or DCM), and use of protecting groups (e.g., Boc for the amino group).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (4-Fluorobenzoyl)-D-valine?

- Methodological Answer :

- NMR : H and F NMR confirm the presence of the 4-fluorobenzoyl group (e.g., aromatic protons at δ 7.2–8.1 ppm; F signal at ~-110 ppm) .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve enantiomers, as validated for D-valine derivatives .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 282.1) .

Q. Why is fluorination at the benzoyl group’s para position significant in biochemical studies?

- Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and modulates electronic interactions with target proteins (e.g., enzyme active sites). Comparative studies of fluorinated analogs show improved binding affinity in receptor-ligand systems .

Q. What analytical methods are recommended for quantifying (4-Fluorobenzoyl)-D-valine in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile:water (60:40) mobile phase provides reliable quantification. For trace analysis, LC-MS/MS in MRM mode (transition m/z 282.1 → 165.0) enhances sensitivity .

Advanced Research Questions

Q. How does the 4-fluorobenzoyl moiety influence conformational stability in peptide backbone motifs, such as β-turns?

- Methodological Answer : Computational MD simulations (AMBER force field) reveal that the 4-fluorobenzoyl group restricts rotational freedom in D-valine-containing peptides, stabilizing β-turn conformations. Experimental CD spectroscopy shows increased ellipticity at 220 nm, correlating with enhanced structural rigidity .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC values for (4-Fluorobenzoyl)-D-valine derivatives?

- Methodological Answer :

- Validation : Cross-check docking results (AutoDock Vina) with free-energy perturbation (FEP) calculations to account for solvation effects.

- Experimental Adjustments : Re-evaluate assay conditions (e.g., buffer pH, ionic strength) that may alter ligand-receptor interactions, as highlighted in qualitative research frameworks .

Q. How can researchers optimize storage conditions to prevent hydrolytic degradation of (4-Fluorobenzoyl)-D-valine?

- Methodological Answer : Store lyophilized powder at -20°C under argon. In solution (DMSO or ethanol), acid-catalyzed hydrolysis is minimized at pH 6–7. Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days under these conditions .

Q. What role does (4-Fluorobenzoyl)-D-valine play in chiral drug development, particularly in angiotensin receptor antagonists?

- Methodological Answer : The D-valine scaffold is critical for resistance to enzymatic cleavage in prodrugs. For example, D-Valsartan derivatives (e.g., CAS 137862-87-4) exhibit prolonged plasma half-life due to the 4-fluorobenzoyl group’s steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.